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Compound of Interest

Compound Name: 4-Iodopyridine-3-carbonitrile

Cat. No.: B1352713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-
Iodopyridine-3-carbonitrile, a key building block in medicinal chemistry. Furthermore, it

details a representative experimental protocol for its application in drug discovery and proposes

a viable synthetic route.

Commercial Availability
4-Iodopyridine-3-carbonitrile (CAS No. 490039-72-0) is available from several chemical

suppliers. The compound, with a molecular formula of C₆H₃IN₂ and a molecular weight of

230.01 g/mol , is typically an off-white to pale brown crystalline powder. It is often noted as

being light-sensitive and should be stored under refrigerated conditions (2-8°C). While a

comprehensive price comparison is subject to fluctuation, the following table summarizes

publicly available information from various suppliers to aid in procurement.
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Supplier
Product
Name/Synony
m

Purity Quantity Price (USD)

Alfa Aesar
4-Iodopyridine-3-

carbonitrile
95% -

Contact for

pricing

Energy Chemical
4-Iodopyridine-3-

carbonitrile
- -

Contact for

pricing

Tetranov

Biopharm

4-Iodopyridine-3-

carbonitrile
- -

Contact for

pricing

Thermo Fisher

Scientific

4-Iodopyridine-3-

carbonitrile
- -

Contact for

pricing

Shanghai T&W

Pharmaceutical

Co., Ltd.

4-Iodopyridine-3-

carbonitrile
- -

Contact for

pricing

J&H Chemical
4-Iodopyridine-3-

carbonitrile
- -

Contact for

pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information.

Application in Drug Development: A Key
Intermediate for Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a multitude of clinically relevant therapeutic

agents. Specifically, 4-iodopyridine derivatives serve as versatile intermediates, primarily due to

the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This

reactivity allows for the efficient introduction of diverse molecular fragments, making them

invaluable in the synthesis of complex molecules, such as kinase inhibitors.

The pyrazole moiety, for instance, is a privileged core structure in many kinase inhibitors,

particularly those targeting the Janus Kinase (JAK) family. The synthesis of these inhibitors

often relies on the functionalization of a pyrazole ring, where a 4-iodopyridine derivative can be
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coupled to introduce necessary side chains to achieve high potency and selectivity. The

primary application of 4-iodopyridine-3-carbonitrile in this context is its use in Suzuki-Miyaura

cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or

heteroaryl boronic acid or ester.

Experimental Protocols
While a specific, detailed synthesis protocol for 4-Iodopyridine-3-carbonitrile is not readily

available in the public domain, a plausible and widely used method for the synthesis of

analogous iodinated pyridines is the Sandmeyer-type reaction, starting from the corresponding

aminopyridine.

Proposed Synthesis of 4-Iodopyridine-3-carbonitrile
The proposed synthesis involves the diazotization of 4-aminopyridine-3-carbonitrile followed by

an iodination reaction.

Proposed Synthesis

4-Aminopyridine-3-carbonitrile

Diazonium Salt Intermediate

NaNO2, H2SO4
(0-5 °C)

4-Iodopyridine-3-carbonitrile

KI

Click to download full resolution via product page

Proposed synthesis of 4-Iodopyridine-3-carbonitrile.
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Experimental Protocol: Diazotization and Iodination (Adapted from similar procedures)

Preparation of the Diazonium Salt Solution: In a three-necked flask equipped with a

mechanical stirrer, thermometer, and a dropping funnel, cautiously add concentrated sulfuric

acid to deionized water while cooling in an ice-salt bath. To this cooled acidic solution, add 4-

aminopyridine-3-carbonitrile portion-wise, ensuring the temperature remains below 10°C.

Cool the resulting solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in

deionized water. Add the sodium nitrite solution dropwise to the stirred aminopyridine

solution, maintaining the temperature between 0-5°C. The addition should take

approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional

30 minutes at 0-5°C to ensure complete diazotization.

Iodination Reaction: Prepare a solution of potassium iodide in deionized water. Slowly and

carefully add the freshly prepared diazonium salt solution to the potassium iodide solution

with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction mixture to warm to

room temperature and stir for several hours.

Workup and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium

bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g.,

dichloromethane or ethyl acetate). Combine the organic layers and wash with a 10%

aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash

with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 4-Iodopyridine-3-carbonitrile. The crude product can

be further purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Coupling Protocol
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-

heterocycle like 4-Iodopyridine-3-carbonitrile. This workflow is a cornerstone in the synthesis

of biaryl compounds prevalent in many drug candidates.
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Suzuki-Miyaura Coupling Workflow

Reaction Setup
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Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Methodology:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Iodopyridine-3-
carbonitrile (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable

base (e.g., K₂CO₃, 2.0 equiv).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium

catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask. Add the degassed solvent mixture (e.g.,

1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with

vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete

within 4-16 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the

reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and

separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the

organic layers and wash with brine.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford the desired coupled product.

To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 4-
Iodopyridine-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1352713#commercial-availability-and-suppliers-
of-4-iodopyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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